molecular formula C16H13ClN4O B7496902 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B7496902
M. Wt: 312.75 g/mol
InChI Key: IKVSQPAYLTXPFT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

  • Condensation Reaction: The starting materials, 4-chlorobenzaldehyde and pyridin-3-ylmethanamine, undergo a condensation reaction with hydrazine hydrate to form the intermediate pyrazole derivative.

  • Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrazole ring.

  • Carboxylation: The pyrazole ring is then carboxylated using suitable reagents such as carbon dioxide or its derivatives to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the carboxamide group to a primary amine.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like sodium hydroxide (NaOH) or amines.

Major Products Formed:

  • Oxidation Products: Oxidation can yield chlorobenzaldehyde derivatives.

  • Reduction Products: Reduction can produce pyrazole derivatives with primary amine groups.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer. Industry: It is utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in inflammatory responses or disrupt signaling pathways in cancer cells.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group but has a different heterocyclic ring structure.

  • 5-(4-Chlorophenyl)furfural: Another chlorophenyl derivative, but with a furan ring instead of pyrazole.

  • 4-Chlorobenzaldehyde: A simpler compound lacking the pyrazole and carboxamide groups.

Uniqueness: 5-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of the pyrazole ring, chlorophenyl group, and carboxamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-13-5-3-12(4-6-13)14-8-15(21-20-14)16(22)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVSQPAYLTXPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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